molecular formula C21H22N6O3S B6559043 2-oxo-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1040667-75-1

2-oxo-N-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6559043
CAS No.: 1040667-75-1
M. Wt: 438.5 g/mol
InChI Key: OBTBNQBHWUEPIU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), and a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom) .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, imidazole compounds, which also contain a five-membered ring with two nitrogen atoms, can be synthesized from glyoxal and ammonia . Another example is the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, a compound derived from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques, including NMR, infrared spectroscopy, and mass spectrometry. These techniques can provide information about the types of reactions the compound can undergo and the products of these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various laboratory techniques. These properties can provide important information about how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For example, many drugs work by binding to specific proteins in the body and altering their activity .

Safety and Hazards

The safety and hazards associated with a compound can be assessed through toxicology studies, which involve testing the compound in laboratory animals to determine its potential to cause harm .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential uses, the need for improved versions of the compound, and the availability of new techniques for studying it .

Properties

IUPAC Name

2-oxo-N-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c28-18(27-12-10-26(11-13-27)17-5-1-2-8-22-17)7-6-15-14-31-21(24-15)25-20(30)16-4-3-9-23-19(16)29/h1-5,8-9,14H,6-7,10-13H2,(H,23,29)(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTBNQBHWUEPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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